Comparative Physicochemical Profile: Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate vs. 5-Phenyl Analog
Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate (CAS 478080-01-2) differs fundamentally from its 5-phenyl analog (methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate, CAS 477326-18-4) in key physicochemical parameters that influence absorption and distribution [1]. The target compound's XLogP3-AA is 3.5, which is substantially lower than the ALogP of its bulkier 5-phenyl analog, which is approximately 5.46 . This difference of nearly 2 log units translates to a roughly 100-fold difference in lipophilicity. Furthermore, the molecular weight difference is significant (275.32 vs. 351.4 g/mol).
| Evidence Dimension | Lipophilicity (XLogP3-AA / ALogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 (MW = 275.32 g/mol) |
| Comparator Or Baseline | 5-phenyl analog, CAS 477326-18-4: ALogP = 5.46 (MW = 351.4 g/mol) |
| Quantified Difference | ΔLogP ≈ -1.96; ΔMW = -76.08 g/mol |
| Conditions | Computational prediction for target compound (PubChem XLogP3); vendor-provided data for analog. |
Why This Matters
This significant difference in lipophilicity and molecular size is critical for procurement decisions in lead optimization, as it directly impacts the compound's solubility, permeability, and potential for off-target binding, making the target compound a more favorable starting point for developing orally bioavailable drugs with lower logP.
- [1] PubChem. (2025). Compound Summary for CID 1485384, Methyl 3-((4-methylbenzoyl)amino)-2-thiophenecarboxylate. National Library of Medicine. View Source
